molecular formula C12H13ClN2O3S2 B7345416 2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide

2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide

Cat. No. B7345416
M. Wt: 332.8 g/mol
InChI Key: FSNLUQZXHFDGHD-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole sulfonamides and is known for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide involves the inhibition of specific enzymes such as COX-2 and MMP-9. These enzymes play a critical role in the inflammatory response and cancer cell proliferation. By inhibiting these enzymes, this compound can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include reducing inflammation, inhibiting cancer cell growth, and reducing oxidative stress. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide in lab experiments include its well-characterized mechanism of action and its potential therapeutic applications. However, limitations include the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide. These include:
1. Further studies to determine the safety and efficacy of this compound in humans.
2. Investigating the potential use of this compound in the treatment of neurodegenerative diseases.
3. Developing new derivatives of this compound with improved pharmacological properties.
4. Investigating the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases.
In conclusion, this compound is a promising compound with potential therapeutic applications. Its well-characterized mechanism of action and range of biochemical and physiological effects make it an attractive target for further research. However, more studies are needed to determine its safety and efficacy in humans and to develop new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide involves the reaction of 2-chloro-4-phenylthiazole-5-sulfonyl chloride with (R)-2-hydroxypropylamine. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography.

Scientific Research Applications

2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide has been studied extensively for its potential therapeutic applications. This compound has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. Additionally, it has been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S2/c1-8(16)7-14-20(17,18)11-10(15-12(13)19-11)9-5-3-2-4-6-9/h2-6,8,14,16H,7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSNLUQZXHFDGHD-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(N=C(S1)Cl)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CNS(=O)(=O)C1=C(N=C(S1)Cl)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.